Z-D-Dap-OH

Descripción general

Descripción

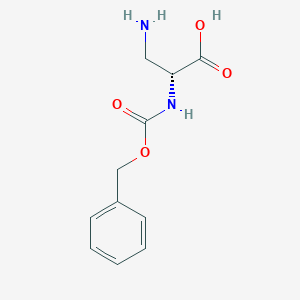

Z-D-Dap-OH: Nα-Z-D-2,3-Diaminopropionic acid , is a derivative of diaminopropionic acid. It is a compound of interest in peptide synthesis due to its unique structural properties. The compound has a molecular formula of C11H14N2O4 and a molecular weight of 238.24 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Dap-OH typically involves the protection of the amino groups of diaminopropionic acid. The reaction conditions often involve the use of organic solvents such as ethyl acetate and require careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The purification of the compound is typically achieved through crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions: Z-D-Dap-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino groups in this compound can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can produce various acylated or alkylated derivatives .

Aplicaciones Científicas De Investigación

Chemistry: Z-D-Dap-OH is widely used in peptide synthesis as a building block for creating complex peptides and proteins.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a model compound for understanding the behavior of amino acids in biological systems .

Medicine: Its ability to form stable peptide bonds makes it a valuable tool in medicinal chemistry .

Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes .

Mecanismo De Acción

The mechanism of action of Z-D-Dap-OH involves its interaction with various molecular targets. The compound can form stable peptide bonds, which are crucial for its role in peptide synthesis. It can also interact with enzymes and proteins, influencing their activity and function . The pathways involved in these interactions include the formation of covalent bonds with active site residues and the stabilization of reaction intermediates .

Comparación Con Compuestos Similares

- Nα-Z-L-2,3-Diaminopropionic acid (Z-Dap-OH)

- Nα-Z-D-2,3-Diaminopropionic acid (Z-D-Dpr-OH)

- Nα-Z-D-2,3-Diaminopropionic acid (Z-D-Dap(Boc)-OH)

Comparison: Z-D-Dap-OH is unique due to its specific stereochemistry and the presence of the Z-group, which provides additional stability and reactivity compared to its analogs. The compound’s ability to form stable peptide bonds and its versatility in various chemical reactions make it a valuable tool in research and industrial applications .

Actividad Biológica

Z-D-Dap-OH, a derivative of 2,3-diaminopropanoic acid, has garnered attention in the field of synthetic organic chemistry and biochemistry due to its significant biological activity, particularly in peptide synthesis and potential therapeutic applications. This article delves into the biological properties, synthesis methods, and research findings related to this compound.

Overview of this compound

This compound (CAS Number: 62234-37-1) is characterized by its ability to form stable amide bonds, which are essential for synthesizing peptides that can mimic natural proteins or serve as inhibitors of biological pathways. Its structural features include dual protection with benzyloxycarbonyl groups, enhancing its stability and versatility compared to other similar compounds.

Biological Activity

This compound exhibits notable biological activity in several areas:

- Peptide Synthesis : Its capability to create stable amide bonds allows for the efficient synthesis of peptides, which are crucial in drug development and therapeutic applications.

- Therapeutic Potential : Ongoing research is exploring its interactions with specific enzymes and receptors, which could lead to novel therapeutic strategies targeting various diseases.

- Role in Drug Development : The compound is being investigated for its potential in developing drugs that target specific biological pathways, particularly in oncology and infectious diseases .

Synthesis Methods

The synthesis of this compound typically involves several steps that ensure high yields and purity. Key methods include:

- Protection of Amino Groups : Utilizing protecting groups that can be selectively removed during subsequent reactions.

- Formation of Amide Bonds : Reacting this compound with various carboxylic acids or their derivatives to form peptides.

- Purification Techniques : Employing techniques like high-performance liquid chromatography (HPLC) to isolate the desired products efficiently.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds but stands out due to its unique properties. The following table compares this compound with other related compounds:

| Compound Name | Description | Uniqueness |

|---|---|---|

| Boc-Dap(Z)-OH | A derivative with a tert-butyloxycarbonyl protecting group | Different protecting group affects reactivity |

| Mal-Dap(Boc)-OH | Contains a maleimide moiety for thiol conjugation | Useful in antibody-drug conjugates due to stability |

| N-(Phenylmethoxy)carbonyl-3-[[(2-propen-1-yloxy)carbonyl]amino]-L-alanine | A complex amino acid derivative | Unique due to additional functional groups |

This compound's dual protection enhances its stability and versatility, making it particularly valuable in synthesizing complex peptides and proteins.

Case Studies and Research Findings

Recent studies have highlighted the significance of this compound in various applications:

- Peptide Conjugates : Research involving this compound has demonstrated its effectiveness in synthesizing peptide conjugates that have therapeutic applications in tumor diseases. These conjugates leverage the compound's ability to form stable bonds with other biomolecules .

- Biological Testing : In vitro studies have shown that peptides synthesized using this compound exhibit desired biological activities, including antimicrobial properties and interactions with cellular receptors .

Propiedades

IUPAC Name |

(2R)-3-amino-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c12-6-9(10(14)15)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXRXVSTFGNURG-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426205 | |

| Record name | Z-D-Dap-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62234-37-1 | |

| Record name | 3-Amino-N-[(phenylmethoxy)carbonyl]-D-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62234-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Z-D-Dap-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.